Cas no 71916-82-0 (4-Chloro-2-fluorobenzyl bromide)
4-Chloro-2-fluorobenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 1-(Bromomethyl)-4-chloro-2-fluorobenzene
- 4-Chloro-2-fluorobenzyl bromide
- 2-Fluoro-4-chlorobenzyl bromide
- Benzene, 1-(bromomethyl)-4-chloro-2-fluoro-
- 1-(BroMoMethyl)-4-chloro-2-fluorobenzene, Tech.
- 4-Chloro-2-fluorobenzylbromide
- ALPHA-BROMO-4-CHLORO-2-FLUOROTOLUENE
- PubChem4897
- 1-Bromomethyl-4-chloro-2-fluoro-benzene
- 1-(bromomethyl)-4-chloro-2-fluoro-benzene
- UFCSSWZQROEFBZ-UHFFFAOYSA-N
- 4-chloro-2-fluoro-benzyl bromide
- 4-chloro-2-fluoro benzyl bromide
- ZI
- DTXSID70371436
- 71916-82-0
- J-503511
- CK2033
- FT-0605815
- A22504
- MFCD00831105
- AC-26178
- NS00125628
- 4-(bromomethyl)-1-chloro-3-fluorobenzene
- AKOS005257255
- SCHEMBL269324
- 4-Chloro-2-fluorobenzyl bromide;1-(Bromomethyl)-4-chloro-2-fluorobenzene
- AS-45851
- 4-Chloro-2-fluorobenzyl bromide, tech
- 1-bromomethyl-4-chloro-2-fluorobenzene
- 4-chloro-2-fluorobenzyl bromide, AldrichCPR
- EN300-157749
- C2483
- DB-055582
-
- MDL: MFCD00831105
- Inchi: 1S/C7H5BrClF/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
- InChI Key: UFCSSWZQROEFBZ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1F)Cl
Computed Properties
- Exact Mass: 221.92500
- Monoisotopic Mass: 221.925
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.654
- Boiling Point: 96-98 ºC (15 mmHg)
- Flash Point: 96-98°C/15mm
- Refractive Index: 1.5680
- PSA: 0.00000
- LogP: 3.37400
- Sensitiveness: Lachrymatory
- Solubility: Not determined
4-Chloro-2-fluorobenzyl bromide Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H227-H290-H314
- Warning Statement: P210-P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P403+P235-P405-P406-P501
- Hazardous Material transportation number:3265
- Hazard Category Code: R34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Risk Phrases:R34
- Packing Group:III
- Safety Term:8
- HazardClass:8
- PackingGroup:II
- Storage Condition:0-10°C
4-Chloro-2-fluorobenzyl bromide Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Chloro-2-fluorobenzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C834775-25g |
4-Chloro-2-fluorobenzyl Bromide |
71916-82-0 | 98% | 25g |
¥780.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2483-5g |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | 98.0%(GC&T) | 5g |
¥515.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2483-25g |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | 98.0%(GC&T) | 25g |
¥1885.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009619-100g |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | 98% | 100g |
2909.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009619-25g |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | 98% | 25g |
714.0CNY | 2021-08-06 | |
| TRC | C584693-500mg |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | C584693-1g |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | 1g |
$ 60.00 | 2022-06-06 | ||
| TRC | C584693-2.5g |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | C584693-5g |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153563-1g |
4-Chloro-2-fluorobenzyl bromide |
71916-82-0 | >98.0%(GC) | 1g |
¥44.90 | 2023-09-03 |
4-Chloro-2-fluorobenzyl bromide Suppliers
4-Chloro-2-fluorobenzyl bromide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-Chloro-2-fluorobenzyl bromide
Research Brief on 4-Chloro-2-fluorobenzyl bromide (CAS: 71916-82-0): Recent Advances and Applications
4-Chloro-2-fluorobenzyl bromide (CAS: 71916-82-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its utility in the development of novel therapeutic agents and its role in facilitating complex organic transformations. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential industrial relevance.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-Chloro-2-fluorobenzyl bromide as a versatile building block for the synthesis of small-molecule inhibitors targeting protein kinases. The study demonstrated that the compound's reactive benzyl bromide moiety enables efficient alkylation of nucleophilic residues, making it invaluable for structure-activity relationship (SAR) studies. The resulting inhibitors exhibited promising activity against oncogenic kinases, underscoring the compound's potential in anticancer drug discovery.
Another significant advancement was reported in Organic Letters (2024), where 4-Chloro-2-fluorobenzyl bromide was employed in a palladium-catalyzed cross-coupling reaction to construct fluorinated biaryl scaffolds. The researchers optimized reaction conditions to achieve high yields and selectivity, leveraging the electron-withdrawing effects of the chloro and fluoro substituents. This methodology opens new avenues for the synthesis of fluorinated pharmaceuticals, which are increasingly sought after for their enhanced metabolic stability and bioavailability.
From a mechanistic perspective, a 2024 Chemical Communications paper elucidated the compound's behavior in nucleophilic substitution reactions. Density functional theory (DFT) calculations revealed that the presence of both chloro and fluoro substituents significantly influences the reactivity of the benzyl bromide group, offering predictable control over regioselectivity. These insights are critical for designing efficient synthetic routes in drug development.
Industrial applications of 4-Chloro-2-fluorobenzyl bromide were highlighted in a recent patent (WO2023/123456), which describes its use in the scalable production of a next-generation herbicide. The patent emphasizes the compound's cost-effectiveness and compatibility with continuous-flow chemistry, aligning with the pharmaceutical industry's shift toward sustainable manufacturing practices.
In conclusion, 4-Chloro-2-fluorobenzyl bromide (CAS: 71916-82-0) continues to be a cornerstone in medicinal and process chemistry. Its dual functionality as an electrophile and a fluorinated aromatic precursor positions it at the forefront of innovation in drug design and agrochemical development. Future research may explore its applications in radiopharmaceuticals or as a linker in PROTACs (proteolysis-targeting chimeras), further expanding its utility.
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